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molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4

Piperidin-1-yl-acetic acid

Cat. No. B1295631
M. Wt: 143.18 g/mol
InChI Key: VRDBIJCCXDEZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959260

Procedure details

A solution of monochloroacetic acid (9.35 g.) in water (40 ml.) was adjusted to pH 8.0 with a solution of sodium hydroxide (4.0 g.) in water (30 ml.). Piperidine (8.0 ml.) was then added and the mixture was left at room temperature for 2 days and then heated on a steam bath for 2 hr. The solution was then evaporated and the residue was digested with hot ethanol, filtered and the filtrate was evaporated to give piperidinoacetic acid (12.55 g.) as a brown glass.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>O>[N:8]1([CH2:2][C:3]([OH:5])=[O:4])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
9.35 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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